

An In-depth Technical Guide to GSK503: A Potent EZH2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of **GSK503**, a potent and specific inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting EZH2 in various disease contexts, particularly in oncology.

Molecular Structure and Physicochemical Properties

GSK503 is a synthetic, small molecule inhibitor of EZH2. Its fundamental properties are summarized below.

Chemical Identifiers



Identifier	Value
IUPAC Name	N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-isopropyl-3-methyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide
Molecular Formula	C31H38N6O2
Canonical SMILES	CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C) C(C)C)C)C

Physicochemical Data

Property	Value
Molecular Weight	526.7 g/mol
Form	Solid
Solubility	- Water: up to 5 mM- DMSO: up to 25 mM- Ethanol: up to 50 mM

Biological Activity and Mechanism of Action

GSK503 is a highly potent and specific inhibitor of the EZH2 methyltransferase, a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark that leads to the silencing of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and tumor progression.

GSK503's mechanism of action involves the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the transfer of a methyl group to H3K27. This leads to a global reduction in H3K27me3 levels and the reactivation of tumor suppressor genes.

In Vitro Potency and Selectivity



The inhibitory activity of **GSK503** against EZH2 and its selectivity over other methyltransferases have been characterized in various studies.

Target	IC50	Kı	Notes
EZH2	8 nM[1]	3 nM	Potent inhibition of wild-type and mutant EZH2.[2]
EZH1	633 nM	-	Demonstrates selectivity for EZH2 over EZH1.

GSK503 exhibits high selectivity, being at least 4000-fold more selective for EZH2 over a panel of 20 other human methyltransferases. It is also highly selective against a range of human histone deacetylases, GPCRs, kinases, and ion channels.

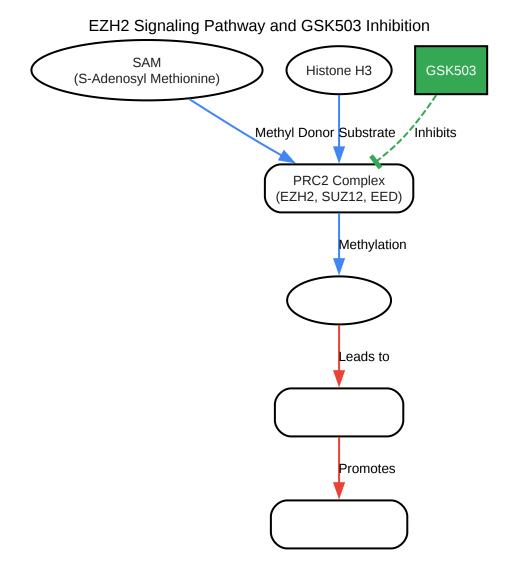
Cellular Activity

GSK503 has been shown to reduce cellular H3K27me3 levels and inhibit the growth of various cancer cell lines, particularly those of hematological origin. It has demonstrated efficacy in inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cells.[2]

Signaling Pathway

GSK503 targets the EZH2-mediated signaling pathway, which plays a critical role in cancer development. The following diagram illustrates the core mechanism of EZH2 and the point of intervention by **GSK503**.





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Caption: EZH2 Signaling Pathway and GSK503 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of **GSK503**.

Western Blot for H3K27me3 Levels

Objective: To determine the effect of **GSK503** on the global levels of tri-methylated histone H3 at lysine 27.



Methodology:

- Cell Culture and Treatment: Plate cancer cells (e.g., WSU-DLCL2) at an appropriate density and allow them to adhere overnight. Treat cells with GSK503 at a range of concentrations (e.g., 10 nM to 10 μM) and a vehicle control (DMSO) for 72 hours.[3]
- Histone Extraction: Harvest cells and perform histone extraction using an acid extraction method or a commercial kit to enrich for nuclear proteins.[4]
- Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.[4]
- Sample Preparation: Mix 15-20 μg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]
- Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.[4]
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 μm pore size is recommended for histones).[5]
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) and a loading control such as total Histone H3 (e.g., 1:5000 dilution) overnight at 4°C.[6]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
- Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.[4]
- Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.[3]



Cell Viability (MTT) Assay

Objective: To assess the effect of **GSK503** on cancer cell proliferation and viability.

Methodology:

- Cell Seeding: Seed cancer cells (e.g., DLBCL cell lines) in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 5,000 cells/well).[3]
- Compound Treatment: After allowing cells to adhere (if applicable), treat them with a serial dilution of **GSK503** (e.g., 1 nM to 100 μM) and a vehicle control.[3]
- Incubation: Incubate the plates for the desired duration (e.g., 7 days), replenishing the medium with the compound every 3-4 days.[3]
- MTT Addition: Add 10-20 μL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
- Formazan Solubilization: Carefully remove the medium and add 150 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
- Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a plate reader.[3]
- Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the log of the inhibitor concentration to calculate the IC₅₀ value.[3]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **GSK503** in a preclinical animal model.

Methodology:

- Cell Preparation and Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SUDHL4 or SUDHL6) into the flank of immunodeficient mice (e.g., SCID mice).[2]
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Treatment can begin when tumors reach a specified size (e.g., 100-150 mm³).[7]



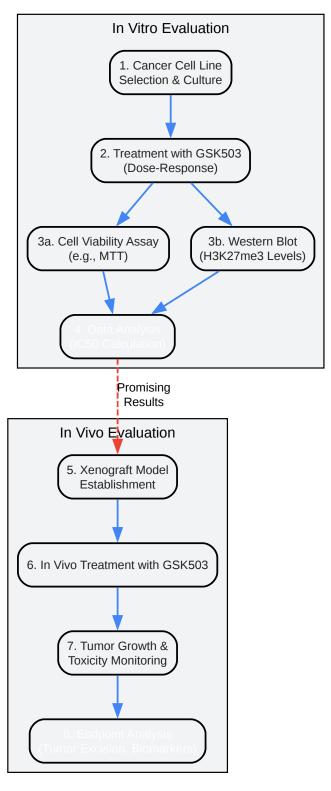
- Drug Administration: Administer **GSK503** intraperitoneally (i.p.) at a specified dose and schedule (e.g., 150 mg/kg daily).[2] A vehicle control group should be included.
- Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.[7]
- Study Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size. At the endpoint, tumors can be excised for further analysis (e.g., Western blot for H3K27me3).[8]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of **GSK503**.



Experimental Workflow for GSK503 Evaluation



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Caption: A typical experimental workflow for evaluating **GSK503**.



This guide provides a foundational understanding of **GSK503** for researchers in the field of epigenetics and cancer drug discovery. The provided data and protocols should serve as a valuable resource for designing and conducting further investigations into the therapeutic potential of this promising EZH2 inhibitor.

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